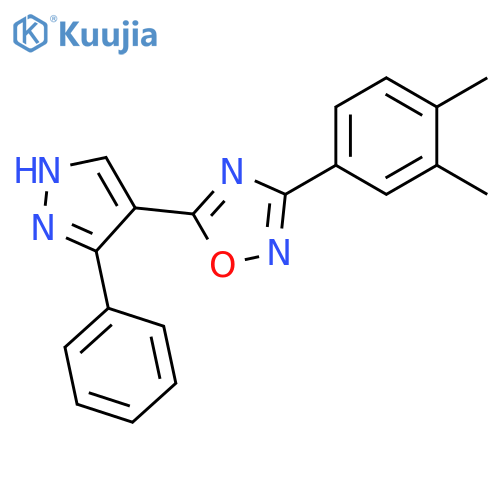

Cas no 1170205-72-7 (3-(3,4-Dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole)

1170205-72-7 structure

商品名:3-(3,4-Dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

CAS番号:1170205-72-7

MF:C19H16N4O

メガワット:316.356543540955

CID:5397699

3-(3,4-Dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole 化学的及び物理的性質

名前と識別子

-

- 3-(3,4-Dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

-

- インチ: 1S/C19H16N4O/c1-12-8-9-15(10-13(12)2)18-21-19(24-23-18)16-11-20-22-17(16)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,22)

- InChIKey: IFRKRIKONHQBJJ-UHFFFAOYSA-N

- ほほえんだ: O1C(C2=CNN=C2C2=CC=CC=C2)=NC(C2=CC=C(C)C(C)=C2)=N1

じっけんとくせい

- 密度みつど: 1.223±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 585.7±60.0 °C(Predicted)

- 酸性度係数(pKa): 9.36±0.50(Predicted)

3-(3,4-Dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3382-8262-25mg |

3-(3,4-dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |

1170205-72-7 | 90%+ | 25mg |

$109.0 | 2023-04-26 | |

| Life Chemicals | F3382-8262-5μmol |

3-(3,4-dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |

1170205-72-7 | 90%+ | 5μl |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3382-8262-15mg |

3-(3,4-dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |

1170205-72-7 | 90%+ | 15mg |

$89.0 | 2023-04-26 | |

| Life Chemicals | F3382-8262-50mg |

3-(3,4-dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |

1170205-72-7 | 90%+ | 50mg |

$160.0 | 2023-04-26 | |

| Life Chemicals | F3382-8262-5mg |

3-(3,4-dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |

1170205-72-7 | 90%+ | 5mg |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3382-8262-30mg |

3-(3,4-dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |

1170205-72-7 | 90%+ | 30mg |

$119.0 | 2023-04-26 | |

| Life Chemicals | F3382-8262-20mg |

3-(3,4-dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |

1170205-72-7 | 90%+ | 20mg |

$99.0 | 2023-04-26 | |

| Life Chemicals | F3382-8262-2μmol |

3-(3,4-dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |

1170205-72-7 | 90%+ | 2μl |

$57.0 | 2023-04-26 | |

| Life Chemicals | F3382-8262-1mg |

3-(3,4-dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |

1170205-72-7 | 90%+ | 1mg |

$54.0 | 2023-04-26 | |

| Life Chemicals | F3382-8262-40mg |

3-(3,4-dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |

1170205-72-7 | 90%+ | 40mg |

$140.0 | 2023-04-26 |

3-(3,4-Dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole 関連文献

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

1170205-72-7 (3-(3,4-Dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole) 関連製品

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量